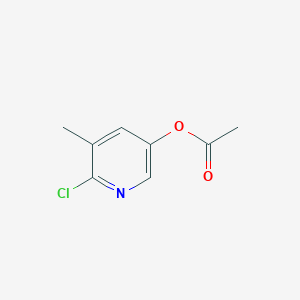

6-Chloro-5-methylpyridin-3-yl acetate

Descripción

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. hoffmanchemicals.comchemicalbook.com Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a key component in a vast array of biologically active compounds and functional materials. bldpharm.comchemscene.com The structural rigidity and defined vectoral properties of the pyridine nucleus allow for precise spatial arrangement of substituents, a critical factor in designing molecules with specific biological targets or material properties.

Overview of Halogenated Pyridines in Organic Synthesis and Functional Materials

The introduction of halogen atoms onto the pyridine ring significantly modifies its chemical reactivity. Halogenated pyridines serve as versatile precursors in a multitude of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures. The position and nature of the halogen substituent dictate the regioselectivity of these transformations. In the realm of functional materials, the incorporation of halogenated pyridines can influence properties like charge transport and photophysical behavior, leading to applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Structural Context of 6-Chloro-5-methylpyridin-3-yl acetate (B1210297) within Pyridine Chemistry

6-Chloro-5-methylpyridin-3-yl acetate, with the chemical formula C₈H₈ClNO₂, belongs to the family of substituted pyridines. Its structure features a pyridine ring with a chlorine atom at the 6-position, a methyl group at the 5-position, and an acetate group at the 3-position. The electronic landscape of the pyridine ring is influenced by the interplay of these substituents. The chlorine atom acts as an electron-withdrawing group, while the methyl group is a weak electron-donating group. The acetate group at the 3-position further modifies the electronic distribution and provides a potential site for chemical modification.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 54232-04-1 | C₈H₈ClNO₂ | 185.61 |

| 6-Chloro-5-methylpyridin-3-ol (B1367268) | 54232-03-0 | C₆H₆ClNO | 143.57 |

| 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid | 1000546-06-4 | C₈H₈ClNO₂ | 185.61 |

This table is generated based on available data from chemical supplier databases and may not represent experimentally verified values.

Research Scope and Objectives Pertaining to this compound as a Subject of Academic Inquiry

While extensive research exists on pyridine chemistry as a whole, specific academic inquiry into this compound appears to be limited. Its primary role seems to be that of a chemical intermediate in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries. For instance, related structures like 2-chloro-5-methylpyridine (B98176) are known intermediates in the production of certain herbicides.

The synthesis of this compound would typically involve the acetylation of its precursor, 6-chloro-5-methylpyridin-3-ol. This precursor can be synthesized through multi-step sequences often starting from simpler pyridine derivatives. The reactivity of this compound would likely be centered around the chloro and acetate functionalities. The chlorine atom at the 6-position could be susceptible to nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various functional groups. The acetate group could be hydrolyzed to reveal the corresponding pyridinol, which can then be used in further synthetic transformations.

Future research on this compound could involve a more detailed exploration of its reactivity in various cross-coupling reactions, the investigation of its potential biological activities, and its utility as a scaffold for the development of novel functional materials. However, based on currently available public research, its primary significance lies in its role as a building block for more complex chemical entities.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

54232-04-1 |

|---|---|

Fórmula molecular |

C8H8ClNO2 |

Peso molecular |

185.61 g/mol |

Nombre IUPAC |

(6-chloro-5-methylpyridin-3-yl) acetate |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(12-6(2)11)4-10-8(5)9/h3-4H,1-2H3 |

Clave InChI |

WMBNONRWJWUNRC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CN=C1Cl)OC(=O)C |

SMILES canónico |

CC1=CC(=CN=C1Cl)OC(=O)C |

Origen del producto |

United States |

Advanced Spectroscopic Characterization and Elucidation of 6 Chloro 5 Methylpyridin 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For 6-Chloro-5-methylpyridin-3-yl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR techniques facilitates a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum of 6-Chloro-5-methylpyridin-3-yl acetate reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is expected to show two distinct signals for the pyridine (B92270) ring protons. The proton at the C2 position and the proton at the C4 position will exhibit characteristic chemical shifts and coupling patterns. The methyl group protons attached to the pyridine ring at C5 will appear as a singlet, as will the methyl protons of the acetate group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyridine) | 8.0 - 8.2 | d |

| H-4 (Pyridine) | 7.4 - 7.6 | d |

| CH₃ (C5-Methyl) | 2.4 - 2.6 | s |

| CH₃ (Acetate) | 2.2 - 2.4 | s |

Note: Predicted data is based on typical chemical shift values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the substituted pyridine ring and the two carbons of the acetate moiety. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the chlorine substituent, while the carbonyl carbon of the acetate group will appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 148 - 152 |

| C-3 (Pyridine) | 140 - 144 |

| C-4 (Pyridine) | 125 - 129 |

| C-5 (Pyridine) | 135 - 139 |

| C-6 (Pyridine) | 150 - 154 |

| C=O (Acetate) | 168 - 172 |

| CH₃ (C5-Methyl) | 18 - 22 |

| CH₃ (Acetate) | 20 - 24 |

Note: Predicted data is based on typical chemical shift values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between adjacent protons. For instance, it would show a cross-peak between the H-2 and H-4 protons of the pyridine ring, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the pyridine ring protons to their respective carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₈ClNO₂), the expected monoisotopic mass is approximately 185.0243 g/mol . HRMS analysis would provide a highly accurate mass measurement, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways could include the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO), as well as cleavage of the pyridine ring. Analysis of these fragment ions would further corroborate the proposed structure. A patent describing the synthesis of a related compound, tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)acetate, reported a mass-to-charge ratio (m/z) of 242.1 (M+1) for the tert-butyl ester, which is consistent with its structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O stretch | 1750 - 1735 |

| Aromatic Ring | C=C and C=N stretches | 1600 - 1450 |

| C-O Stretch | Ester C-O | 1300 - 1000 |

| C-Cl Stretch | C-Cl | 800 - 600 |

| C-H Stretch | Aromatic and Aliphatic | 3100 - 2850 |

The presence of a strong absorption band in the region of 1750-1735 cm⁻¹ would be a clear indication of the ester carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The pyridine ring system in this compound constitutes a chromophore. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the substituents on the pyridine ring. Studies on similar pyridine derivatives have shown that substitutions on the ring can modulate their spectroscopic properties. mdpi.com The electronic absorption spectra of related 6-chloro,2-pyridyl hydrazones have been studied in various solvents, with absorption bands assigned to specific electronic transitions. nih.gov

Computational Chemistry and Mechanistic Insights into 6 Chloro 5 Methylpyridin 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential tools for predicting the molecular and electronic structure of compounds like 6-Chloro-5-methylpyridin-3-yl acetate (B1210297). rsc.orgresearchgate.net Methods such as Density Functional Theory (DFT), often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and calculate various electronic properties. dergipark.org.tr The substituents on the pyridine (B92270) ring—a chlorine atom at C6, a methyl group at C5, and an acetate group at C3—significantly influence the electronic distribution and reactivity of the molecule. researchgate.net

The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene, affecting its reactivity towards electrophiles. nih.gov The substituents further modulate this:

6-Chloro group: The chlorine atom is electronegative and acts as an electron-withdrawing group via the inductive effect, further deactivating the ring towards electrophilic attack.

5-Methyl group: The methyl group is a weak electron-donating group, which can slightly activate the ring.

3-Acetoxy group: The acetate group is generally considered electron-withdrawing.

DFT calculations can quantify these effects by computing parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and atomic charges. researchgate.netscilit.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ias.ac.in Theoretical calculations of nucleophilicity, based on these electronic parameters, can predict the likelihood of the pyridine nitrogen participating in reactions. ias.ac.in

Table 1: Predicted Electronic Properties of Pyridine Derivatives from DFT Studies This table presents typical parameters obtained from DFT calculations on substituted pyridines, providing a predictive framework for 6-Chloro-5-methylpyridin-3-yl acetate.

| Property | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy means more nucleophilic. | Lowered by chloro and acetoxy groups, slightly raised by methyl group. |

| LUMO Energy | Indicates electron-accepting ability; lower energy means more electrophilic. | Lowered significantly by electron-withdrawing groups. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; smaller gap implies higher reactivity. | Expected to be moderately small, suggesting potential for reactivity. |

| Dipole Moment | Measures molecular polarity, influencing solubility and intermolecular forces. | Expected to be significant due to electronegative Cl and O atoms. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

DFT is a powerful method for elucidating complex reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. researchgate.net

Direct electrophilic halogenation of the pyridine ring is generally difficult due to its electron-deficient nature, often requiring harsh conditions. nih.govchemrxiv.org Computational studies indicate that such electrophilic aromatic substitution (EAS) processes are electronically mismatched. nih.gov The C2/C6 and C4 positions are particularly deactivated due to their proximity to the electron-withdrawing nitrogen atom.

DFT calculations are instrumental in exploring alternative, more viable pathways for introducing a chlorine atom at the C6 position.

Nucleophilic Aromatic Substitution (SNAr): A common synthetic route involves starting with a pre-halogenated precursor, such as 2,6-dichloropyridine. psu.edu DFT can model the SNAr mechanism, where a nucleophile replaces one of the chlorine atoms. Computational studies on similar systems show that C–halogen bond formation can occur via a stepwise SNAr pathway where phosphine (B1218219) elimination is the rate-determining step. nih.govresearchgate.net

Activation via N-Oxidation: Conversion of the pyridine to a pyridine-N-oxide dramatically alters its reactivity. The N-oxide is more susceptible to electrophilic substitution. DFT studies can confirm that for pyridine-N-oxide, the HOMO is an aromatic π orbital, making it more reactive in EAS reactions. researchgate.net Subsequent chlorination and deoxygenation could yield the 6-chloro derivative.

Zincke Imine Intermediates: While recent computational work has focused on C3-selective halogenation via Zincke imine intermediates, these studies provide a framework for how DFT can be used to analyze complex, multi-step reaction sequences involving pyridine ring-opening and closing. chemrxiv.orgnih.gov The calculations can determine the most favorable reaction pathway by comparing the energy barriers of different steps. chemrxiv.org

The reactivity at the C3 and C5 positions of this compound can also be modeled using DFT. The pyridine ring is generally most susceptible to electrophilic attack at the C3 and C5 positions, as the positive charge in the resulting carbocation intermediate is never placed on the electronegative nitrogen atom. aklectures.com

Reactivity at C5: The C5 position bears a methyl group. DFT calculations can predict the regioselectivity of further electrophilic substitution on the ring. The combined directing effects of the existing chloro, methyl, and acetate groups would be complex, and computational modeling could predict the most likely site of, for instance, nitration or sulfonation by calculating the transition state energies for attack at all possible positions.

Reactivity at C3: The C3 position is functionalized with an acetate group. A key reaction to model would be the hydrolysis of this ester. This is a nucleophilic substitution reaction where a nucleophile (e.g., water or hydroxide) attacks the acyl carbon. nih.gov DFT calculations can map the potential energy surface for this reaction, identifying the free energy barriers for the formation of the tetrahedral intermediate and subsequent elimination of the pyridinol leaving group. rsc.orgconsensus.app Such studies have been performed to assess the mechanisms of substitution with pyridine as a neutral nucleophile. nih.govconsensus.app

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic structure and reaction mechanisms, molecular dynamics (MD) simulations are suited for exploring the conformational landscape and intermolecular interactions of molecules over time. nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The bond between the pyridine C3 carbon and the acetate oxygen allows for rotation. MD simulations can explore the rotational energy barrier and identify the most stable (lowest energy) conformations of the acetate group relative to the pyridine ring.

Study Intermolecular Interactions: In the condensed phase (liquid or solid), pyridine rings are known to interact via π-π stacking. researchgate.net MD simulations of multiple this compound molecules can reveal preferential arrangements, such as antiparallel displaced structures driven by dipole-dipole interactions. researchgate.net

Simulate Solvation: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), MD can provide insights into solvation structures and the formation of hydrogen bonds between the solvent and the molecule's nitrogen or oxygen atoms. researchgate.net This is crucial for understanding its behavior in solution.

Structure-Property Relationship (SPR) Elucidation through Computational Approaches

Computational methods are pivotal in establishing structure-property relationships (SPRs), including quantitative structure-activity relationships (QSAR), which correlate molecular structure with physical, chemical, or biological properties. nih.govnih.govmdpi.com For this compound, this approach could be used to predict its properties or to design analogues with enhanced characteristics.

The QSAR methodology involves several steps:

Data Set Generation: A series of molecules analogous to this compound would be defined, varying the substituents at different positions.

Descriptor Calculation: For each molecule in the series, a set of computational molecular descriptors is calculated. These can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. nih.gov

Model Building: A statistical model is developed to find a mathematical correlation between the calculated descriptors and an experimentally measured property (e.g., reactivity, solubility, or biological activity like enzyme inhibition). nih.govacs.org

This computational framework allows for the virtual screening of new pyridine derivatives to prioritize the synthesis of compounds with desired properties, reducing time and cost in research and development. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Describes the electronic distribution, reactivity, and polar interactions. researchgate.net |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Describes the size and shape of the molecule, relevant for receptor fitting. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, crucial for membrane permeability and distribution. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and connectivity. |

| Thermodynamic | Heat of Formation, Solvation Energy | Describes the energetic stability and interactions with a solvent. researchgate.net |

Reactivity Profiles and Transformational Chemistry of 6 Chloro 5 Methylpyridin 3 Yl Acetate

Chemical Transformations Involving the Pyridine (B92270) Ring

The pyridine nucleus, being electron-deficient, exhibits distinct reactivity towards nucleophilic and electrophilic reagents. The presence of a chlorine atom at the C6 position and an acetate (B1210297) group at the C3 position significantly influences the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position

The C6 position of the pyridine ring is analogous to the ortho position relative to the nitrogen atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C6-chloro group towards displacement by various nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Common nucleophiles employed in SNAr reactions with 6-chloropyridine derivatives include alkoxides, amines, and thiols. For instance, the reaction of 6-chloropyridines with alkoxides can yield the corresponding 6-alkoxypyridine derivatives. A study on the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamides demonstrated the displacement of a chloro group by an alkoxy group, a transformation applicable to 6-Chloro-5-methylpyridin-3-yl acetate. researchgate.netnih.gov Similarly, amination reactions with primary or secondary amines, often catalyzed by palladium complexes in what is known as the Buchwald-Hartwig amination, can introduce amino functionalities at the C6 position. rsc.org The synthesis of various 6-substituted pyridin-3-yl C-nucleosides has been achieved through palladium-catalyzed aminations and alkoxylations of a 6-chloropyridin-3-yl intermediate. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the formation of new carbon-carbon bonds at the C6 position. libretexts.org In a study on the Suzuki reaction of 2,3,5-trichloropyridine, selective coupling at the C2 position (analogous to C6) was achieved with various arylboronic acids using a palladium acetate catalyst in an aqueous medium. nih.govresearchgate.net This methodology can be extrapolated to this compound for the synthesis of 6-aryl-5-methylpyridin-3-yl acetate derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 6-Chloropyridine Derivatives

| Nucleophile/Reagent | Product Type | Reaction Conditions | Reference |

| Arylboronic Acid | 6-Arylpyridine | Pd(OAc)2, Na2CO3, H2O/DMF, 60 °C | nih.gov |

| Amines | 6-Aminopyridine | Pd-PEPPSI complexes, mild conditions | rsc.org |

| Alcohols/Alkoxides | 6-Alkoxypyridine | Base (e.g., K2CO3), DMF, 80 °C | nih.gov |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. researchgate.netchemicalbook.com When such reactions do occur, they are typically directed to the C3 and C5 positions, which are meta to the nitrogen atom.

For this compound, the existing substituents will influence the regioselectivity of any potential electrophilic attack. The methyl group at C5 is an activating group, while the chloro group at C6 and the acetate group at C3 are deactivating. Nitration of substituted pyridines, for instance, often requires harsh conditions. The nitration of N-(2-chloro-4-fluorophenyl)acetamide required fuming nitric acid and concentrated sulfuric acid at low temperatures. nih.gov Similar conditions would likely be necessary for the nitration of this compound, with the nitro group expected to substitute at one of the available ring positions, influenced by the directing effects of the existing groups.

Reactions at the Methyl Substituent (C5)

The methyl group at the C5 position of the pyridine ring can undergo a variety of chemical transformations, most notably oxidation and halogenation.

Oxidation of the methyl group can lead to the corresponding carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412). For example, the synthesis of 6-amino-5-methylpyridine-3-carboxylic acid from the corresponding methyl-substituted precursor implies the feasibility of such an oxidation. biosynth.com

Halogenation of the methyl group can occur under free-radical conditions. For example, the reaction of methylbenzene with chlorine in the presence of UV light results in the substitution of hydrogen atoms on the methyl group with chlorine. researchgate.net A similar approach could be applied to this compound to introduce one or more halogen atoms onto the C5-methyl group.

Reactions at the Acetate Ester Group (C3)

The acetate ester group at the C3 position is susceptible to hydrolysis, transesterification, and other functional group interconversions.

Hydrolysis and Transesterification Pathways

The ester can be hydrolyzed to the corresponding alcohol, 6-chloro-5-methylpyridin-3-ol (B1367268), under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate is then protonated in a separate workup step. The hydrolysis of esters is a well-established transformation. byjus.com

Transesterification, the conversion of one ester to another, can be achieved by reacting the acetate with an alcohol in the presence of an acid or base catalyst. For example, the transesterification of methyl acetate with n-butanol can be catalyzed by sulfuric acid. ub.edu This allows for the introduction of different alkoxy groups at the C3 position.

Functional Group Interconversions of the Ester Moiety

The acetate group can be converted into other functional groups. For instance, reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding amide. This amidation can be facilitated by heating or by using specific catalysts. The synthesis of methyl 2-(6-aminopyridin-3-yl)acetate from the corresponding carboxylic acid and methanol (B129727) demonstrates a related esterification process. chemicalbook.com The reverse reaction, amidation of the ester, is also a common transformation.

Reduction of the acetate group can yield the corresponding primary alcohol, (6-chloro-5-methylpyridin-3-yl)methanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4). A compound with this structure, (6-chloro-5-methylpyridin-3-yl)methanol, is commercially available, indicating its synthetic accessibility. synquestlabs.com

Table 2: Potential Transformations of the Acetate Ester Group

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis | H3O+ or OH- | Alcohol | byjus.com |

| Transesterification | R'OH, H+ or base | Ester (with R' group) | ub.edu |

| Amidation | NH3, RNH2, or R2NH | Amide | chemicalbook.com |

| Reduction | LiAlH4 | Alcohol | synquestlabs.com |

Catalytic Reactions Utilizing or Modifying this compound

The reactivity of this compound is significantly influenced by its structural features: a chloro-substituted pyridine ring and an acetate ester group. The chlorine atom at the 6-position of the pyridine ring serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Concurrently, the acetate group can participate in various catalytic transformations, including hydrolysis or transesterification, often facilitated by organocatalysts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing biaryl and heteroaryl structures. For substrates like this compound, the C-Cl bond on the electron-deficient pyridine ring is a prime site for such transformations.

Negishi Coupling

The Negishi reaction, which couples an organozinc reagent with an organic halide, has been successfully applied to synthesize precursors of the 6-Chloro-5-methylpyridin-3-yl scaffold. wikipedia.orgorgsyn.org A notable example is found in the patent literature, where a Negishi-type coupling is used to form the carbon framework of a related compound, tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)acetate. In this synthesis, 5-bromo-2-chloro-3-methylpyridine (B1331477) is coupled with (2-tert-butoxy-2-oxoethyl)zinc(II) chloride. bham.ac.uk The reaction proceeds in high yield using a palladium catalyst system composed of a palladium(0) source, Pd(dba)₂, and a specialized phosphine (B1218219) ligand, Q-phos. bham.ac.uk This transformation highlights the utility of palladium catalysis for constructing complex substituted pyridines from readily available halogenated precursors. wikipedia.orgorgsyn.org The reaction is generally tolerant of various functional groups, a key advantage of the Negishi coupling. wikipedia.org

Table 1: Example of a Negishi Coupling for the Synthesis of a 6-Chloro-5-methylpyridin-3-yl Acetic Ester Derivative

| Reactants | Catalyst System | Solvent | Conditions | Product |

| 5-bromo-2-chloro-3-methylpyridine + (2-tert-butoxy-2-oxoethyl)zinc(II) chloride | Pd(dba)₂ / Q-phos | THF | 70 °C, 4 h, N₂ atm. | tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)acetate |

Data sourced from patent literature describing the synthesis of a closely related derivative. bham.ac.uk

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most widely used palladium-catalyzed C-C bond-forming reactions. wikipedia.orglibretexts.org While specific literature detailing the Suzuki coupling of this compound is not prevalent, the reactivity of similar 6-chloropyridine derivatives is well-documented and provides a strong model for its expected behavior. organic-chemistry.org The reaction typically involves the coupling of the chloropyridine with an aryl- or vinylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The key steps of the Suzuki reaction mechanism include the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org For chloropyridines, which are often challenging substrates compared to their bromo or iodo counterparts, the choice of a suitable electron-rich and sterically hindered phosphine ligand is crucial for achieving high catalytic efficiency. organic-chemistry.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent(s) | Temperature |

| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane / Water | 80-100 °C |

| Heteroaryl Chloride | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | Room Temp. to 110 °C |

| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / Water | Reflux |

This table presents generalized conditions based on established literature for Suzuki reactions of similar substrate classes. libretexts.orgorganic-chemistry.org

Organocatalytic Transformations (e.g., DMAP catalysis)

Organocatalysis offers a metal-free alternative for facilitating chemical transformations. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst widely used for acylation, esterification, and related reactions. highfine.comwikipedia.org Its utility in the context of this compound primarily relates to the formation and potential modification of the acetate functional group.

The synthesis of the title compound from its corresponding alcohol, 6-chloro-5-methylpyridin-3-ol, would typically be achieved via a DMAP-catalyzed acylation. In this mechanism, DMAP first acts as a superior nucleophile, attacking the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. sci-hub.stresearchgate.net This intermediate is much more electrophilic than the anhydride (B1165640) itself. The alcohol then attacks this activated intermediate, and a base (which can be the acetate counter-ion or an auxiliary base like triethylamine) facilitates the deprotonation of the alcohol, leading to the formation of the ester product and regeneration of the DMAP catalyst. wikipedia.orgsci-hub.st The high catalytic activity of DMAP allows such reactions to proceed under mild conditions with high yields, even for sterically hindered or electronically deactivated alcohols. highfine.comsemanticscholar.org

Conversely, transformations of this compound could also be envisioned using DMAP. For instance, DMAP can catalyze transesterification reactions in the presence of another alcohol or facilitate the hydrolysis of the ester back to the parent pyridinol under specific conditions, expanding its role from synthesis to modification.

Table 3: Role of DMAP in Transformations Involving Pyridyl Acetates

| Transformation | Role of DMAP | Key Intermediate | Reaction Features |

| Acylation (Formation of Acetate) | Nucleophilic Catalyst | N-Acetylpyridinium Ion | Accelerates esterification of alcohols with anhydrides. sci-hub.stresearchgate.net |

| Transesterification | Nucleophilic Catalyst | N-Acetylpyridinium Ion | Facilitates exchange of the alcohol portion of the ester. |

| Hydrolysis | Base Catalyst / Nucleophilic Catalyst | N-Acetylpyridinium Ion (reverse) | Can promote the cleavage of the ester bond. |

This table summarizes the established catalytic roles of DMAP in reactions relevant to the acetate functionality. wikipedia.orgsci-hub.stsemanticscholar.org

Derivatization and Functionalization Strategies of 6 Chloro 5 Methylpyridin 3 Yl Acetate

Modification of the Chloro Substituent (C6) for Further Functionalization

The chloro group at the C6 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. As a halogen, it serves as an excellent leaving group in transition-metal-catalyzed reactions.

Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction typically involves the coupling of the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.net The reaction of 6-chloropyridines with arylboronic acids, for instance, can yield the corresponding aryl-substituted pyridines. researchgate.net The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. researchgate.netnih.gov For chloropyridines, including those at the 2- and 6-positions, nickel-based catalyst systems have also been explored and have shown success where palladium catalysts may be less effective. rsc.org

Another powerful method for C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the coupling of the chloro-substituent with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orgopenochem.orgnumberanalytics.comlibretexts.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the amination of even challenging substrates like chloropyridines. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing various aminopyridine derivatives.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to displace the C6-chloro group. The electron-deficient nature of the pyridine ring, particularly at the C2 and C6 positions, facilitates attack by strong nucleophiles. uoanbar.edu.iqstackexchange.comquimicaorganica.org This allows for the introduction of a variety of substituents, such as alkoxides, thiolates, and azides. For example, the reaction of a 2-chloropyridine (B119429) with an amine can proceed via an SNAr mechanism, often requiring heat to overcome the activation barrier associated with disrupting the aromaticity of the ring. youtube.com

Table 1: Examples of C6-Chloro Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-5-methylpyridin-3-yl acetate (B1210297) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 6-Amino-5-methylpyridin-3-yl acetate |

Derivatization of the Methyl Group (C5)

The methyl group at the C5 position offers another site for functionalization, primarily through oxidation or halogenation reactions. These transformations can introduce new functional groups that can be further elaborated.

Oxidation of the methyl group can lead to the formation of a carboxylic acid, an alcohol, or an aldehyde, depending on the oxidizing agent and reaction conditions. acs.orgrsc.orggoogle.com For instance, strong oxidizing agents like potassium permanganate (B83412) have been traditionally used to convert methylpyridines to their corresponding pyridinecarboxylic acids. acs.org Milder and more selective oxidation methods can also be employed to obtain the intermediate alcohol or aldehyde.

Halogenation of the methyl group, particularly free-radical halogenation, can introduce one or more halogen atoms. For example, the side-chain fluorination of 3-methylpyridine (B133936) has been achieved using reagents like hydrogen fluoride (B91410) and chlorine, yielding trifluoromethyl, chlorodifluoromethyl, and difluoromethyl derivatives. google.com These halogenated methyl groups can then serve as precursors for a variety of subsequent transformations. Oxidative coupling of methylpyridines can also be achieved using reagents like dibenzoyl peroxide. cdnsciencepub.com

Table 2: Derivatization Reactions of the C5-Methyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 6-Chloro-3-acetoxypyridine-5-carboxylic acid |

Transformations of the Acetate Ester for Diverse Chemical Entities

The acetate ester at the C3 position is a versatile functional group that can be readily transformed into other functionalities, significantly broadening the range of accessible chemical entities.

Hydrolysis of the acetate ester, typically under acidic or basic conditions, yields the corresponding 3-hydroxypyridine. This hydroxyl group can then be used in a variety of subsequent reactions, such as etherification or re-esterification with different acyl groups. The acetyl group is a common protecting group for hydroxyls due to its stability under various conditions and its straightforward removal. nih.gov

Transesterification allows for the direct conversion of the acetate to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This provides a straightforward route to a library of ester derivatives with varying steric and electronic properties.

Amidation of the acetate ester can be achieved by reaction with a primary or secondary amine, often requiring elevated temperatures or the use of a catalyst, to form the corresponding amide. nih.gov 2-Pyridone derivatives have been shown to act as tautomeric catalysts for ester-amide exchange reactions. chemrxiv.org This transformation is valuable for introducing peptide-like linkages and other amide-containing functionalities.

Table 3: Transformations of the C3-Acetate Ester

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Hydrolysis | Acid or Base | 6-Chloro-5-methylpyridin-3-ol (B1367268) |

| Transesterification | Alcohol, Acid/Base catalyst | 6-Chloro-5-methylpyridin-3-yl ester (new) |

Regioselective Functionalization of the Pyridine Ring at Unsubstituted Positions

While the existing substituents provide clear handles for functionalization, the unsubstituted C2 and C4 positions of the pyridine ring can also be selectively modified. These reactions often rely on directing group effects or the inherent electronic properties of the pyridine ring.

The nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic aromatic substitution, which typically occurs at the 3-position under harsh conditions. nih.govnih.gov Conversely, the ring is activated towards nucleophilic attack at the 2- and 4-positions. uoanbar.edu.iq

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. A directing group can facilitate deprotonation at an adjacent position, followed by quenching with an electrophile. While the acetate group is not a strong directing group, the pyridine nitrogen itself can direct lithiation at the C2 position.

C-H activation has emerged as a powerful tool for the direct functionalization of pyridine C-H bonds. mdpi.com Transition metal catalysts, often palladium or rhodium, can selectively activate and functionalize specific C-H bonds, including those at the C2 and C4 positions. researchgate.net The regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups. researchgate.net For instance, the regioselective difunctionalization of 3-chloropyridines has been achieved via 3,4-pyridyne intermediates, allowing for the introduction of substituents at the C4 position. researchgate.netnih.gov

Skeletal Editing and Rearrangement Studies Involving the Pyridine Core

Recent advances in synthetic methodology have enabled the modification of the pyridine ring itself through skeletal editing and rearrangement reactions. These sophisticated transformations allow for the conversion of the pyridine core into other heterocyclic or carbocyclic systems.

Skeletal editing strategies can involve the insertion, deletion, or swapping of atoms within the pyridine ring. For example, pyridines have been transformed into benzenes and naphthalenes through a sequence of dearomatization, cycloaddition, and retro-cycloaddition reactions. dntb.gov.ua Another approach involves a two-atom swap (C-N to C-C) to convert pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org These methods offer the potential for late-stage diversification of complex molecules. dntb.gov.ua

Ring rearrangement and expansion reactions can also be used to modify the pyridine skeleton. For instance, pyridines have been converted to 1,2-diazepines through a photocatalyzed ring enlargement of the corresponding 1-aminopyridinium ylides. thieme-connect.com Another strategy involves the transformation of pyridines into anilines via a Lewis acid-catalyzed nitrogen atom transposition. nih.gov These novel rearrangements provide access to unique chemical scaffolds that are not readily accessible through traditional methods.

Applications in Advanced Organic Synthesis and Chemical Development

6-Chloro-5-methylpyridin-3-yl acetate (B1210297) as a Key Building Block for Complex Molecules

While direct applications of 6-Chloro-5-methylpyridin-3-yl acetate in the synthesis of complex molecules are not extensively detailed in publicly available literature, its structural features suggest its role as a precursor to more widely used building blocks. The acetate group can be readily hydrolyzed to the corresponding alcohol, 6-chloro-5-methylpyridin-3-ol (B1367268), which in turn can be a precursor to other key intermediates.

The true value of this substitution pattern is highlighted by the synthetic utility of the closely related compound, 6-chloro-5-methylpyridin-2-amine (B1439278). sci-hub.sebiosynth.com This amine is a critical component in the synthesis of several complex pharmaceutical compounds. sci-hub.se The synthesis of this key amine often starts from other pyridine (B92270) derivatives, such as 2-amino-6-chloropyridine (B103851) or 2-chloro-3-methylpyridine. sci-hub.se Therefore, this compound represents a potential starting material for accessing these crucial building blocks, although specific industrial processes detailing this route are not prevalent. The availability of related compounds like 6-chloro-5-methylpyridin-3-ol from chemical suppliers indicates their role in synthetic chemistry. bldpharm.comuni.lu

Intermediacy in the Synthesis of Lumacaftor and Other Pharmaceutical Precursors

The development of advanced pharmaceutical agents often relies on the availability of highly functionalized intermediates. A prime example is the synthesis of Lumacaftor, a key component in the treatment of cystic fibrosis, where the intermediate 6-chloro-5-methylpyridin-2-amine is essential. sci-hub.se Lumacaftor is one of the active ingredients in Orkambi®, which was approved for the treatment of cystic fibrosis. sci-hub.se

Several synthetic routes to 6-chloro-5-methylpyridin-2-amine have been developed, highlighting its importance. sci-hub.se These syntheses often involve multi-step processes starting from precursors like 5-methylpyridin-2-amine or 2-chloro-3-methylpyridine. sci-hub.se While this compound is not directly cited as a starting material in the most common syntheses of Lumacaftor's key pyridine intermediate, its structural relationship to this intermediate is significant. A hypothetical synthetic pathway would involve the hydrolysis of the acetate to 6-chloro-5-methylpyridin-3-ol, followed by a series of reactions to introduce the amino group at the 2-position. The availability of 6-chloro-5-methylpyridin-2-amine from various suppliers underscores its importance in pharmaceutical research and development. biosynth.comaobchem.com

Contribution to the Development of Novel Organic Reagents and Ligands

Pyridine derivatives are fundamental in the design of ligands for catalysis and materials science due to their electronic properties and ability to coordinate with metal centers. researchgate.net The specific substitution pattern of this compound provides a platform for the creation of novel reagents and ligands.

The chloro and methyl groups on the pyridine ring influence the electron density and steric environment, which can be fine-tuned for specific applications. For example, related pyridine-containing compounds are used to create ligands for a variety of chemical transformations. researchgate.net While specific research detailing the use of this compound for ligand synthesis is not prominent, its derivatives, such as 6-chloro-5-methylpyridin-3-ol, are available as building blocks for such purposes. bldpharm.com The reactivity of the chloro group allows for cross-coupling reactions, while the acetate can be hydrolyzed to a hydroxyl group, providing a handle for further functionalization.

Strategic Use in Agrochemical Precursor Synthesis

The pyridine ring is a common scaffold in a wide range of modern agrochemicals, including herbicides and insecticides. agropages.com These compounds are often valued for their high efficacy and targeted activity. agropages.com Chlorinated methylpyridines, in particular, are key intermediates in the synthesis of many commercially important pesticides. agropages.comepo.org

For instance, 2-chloro-5-methylpyridine (B98176) is a precursor to a number of fourth-generation pesticides. agropages.com This intermediate is often synthesized from 3-methylpyridine (B133936) (β-picoline). epo.org While the direct use of this compound in these synthetic routes is not explicitly documented in major publications, its structure is highly relevant to this field. The chloro- and methyl-substituted pyridine core is a feature of many active agrochemical ingredients. The availability of its hydrolyzed form, 6-chloro-5-methylpyridin-3-ol, suggests its potential as a building block for the synthesis of new agrochemical candidates. bldpharm.com

Role in Medicinal Chemistry Research as a Synthetic Intermediate or Pharmacophore Precursor

In medicinal chemistry, the pyridine scaffold is a privileged structure due to its ability to engage in hydrogen bonding and other interactions with biological targets. researchgate.netresearchgate.net Substituted pyridines are therefore common starting points for the synthesis of new drug candidates. researchgate.net

This compound, and more commonly its hydrolyzed derivative 6-chloro-5-methylpyridin-3-ol, can serve as valuable intermediates in this context. bldpharm.comuni.lunih.gov The specific arrangement of the chloro, methyl, and hydroxyl/acetate groups allows for a variety of chemical modifications to explore structure-activity relationships. As previously noted, the most significant, albeit indirect, role of this substitution pattern in medicinal chemistry is its relationship to the 6-chloro-5-methylpyridin-2-amine intermediate used in the synthesis of Lumacaftor. sci-hub.se The availability of this and related compounds facilitates research into new therapeutic agents. biosynth.comaobchem.comnih.gov

Mechanistic Investigations of Biological Activity in Vitro Focus

Studies on Antimicrobial Mechanisms

There is currently no available scientific literature detailing the in vitro antimicrobial activity or the underlying mechanisms of 6-Chloro-5-methylpyridin-3-yl acetate (B1210297).

In Vitro Antibacterial Activity Mechanisms

No data are available on the in vitro antibacterial activity of 6-Chloro-5-methylpyridin-3-yl acetate. Studies investigating its potential to inhibit bacterial growth, disrupt cell membranes, interfere with metabolic pathways, or inhibit essential bacterial enzymes have not been reported.

In Vitro Antifungal Activity Mechanisms

Information regarding the in vitro antifungal properties of this compound is not present in the current body of scientific literature. There are no published studies on its efficacy against fungal pathogens or its mode of action.

Enzyme Modulation and Inhibition Studies

The interaction of this compound with key enzymes involved in cellular processes and disease has not been a subject of published research.

Poly(ADP-ribose) Polymerase (PARP) Targeting Mechanisms

There are no available studies that investigate whether this compound can act as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. The mechanism by which it might interact with the PARP active site or allosteric regions remains uninvestigated.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation Mechanisms

The potential for this compound to function as an agonist or antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) has not been explored in any published research. Consequently, no data exist on its binding affinity, activation potential, or influence on PPARγ-mediated gene transcription.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

There is no scientific literature available that has examined the inhibitory effects of this compound on Cyclooxygenase (COX) enzymes, including COX-1 and COX-2. Therefore, its inhibition profile, selectivity, and mechanism of action against these enzymes are unknown.

Histidine Kinase Inhibition Mechanisms in Bacterial Systems

There is no available research detailing the inhibitory mechanisms of this compound against bacterial histidine kinases.

Phosphopantetheinyl Transferase (PPTase) Inhibition Mechanisms

Information regarding the inhibitory effects and mechanisms of this compound on phosphopantetheinyl transferases is not present in the reviewed scientific literature.

In Vitro Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

No structure-activity relationship studies for this compound focusing on its mechanistic understanding have been published.

Investigations into Specific Molecular Targets and Pathways

Beyond its role as a synthetic intermediate for Wnt signaling modulators, there are no available investigations into the specific molecular targets or biological pathways affected by this compound.

Q & A

Q. What role does this compound play in designing photoactive materials?

Q. How can this compound be utilized in multi-step synthesis of heterocyclic drug candidates?

- Methodology : Use it as a building block for fused pyridine systems (e.g., triazolo-thiadiazines). Sequential reactions (e.g., cyclocondensation with hydrazine) followed by salt formation (e.g., hydrochloride) enhance bioavailability. Characterize intermediates via LC-MS and biological screening .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.